molecular formula C10H20S B14447558 (2S,4S)-4-Butyl-2-methylthiane CAS No. 76097-67-1

(2S,4S)-4-Butyl-2-methylthiane

Cat. No.: B14447558
CAS No.: 76097-67-1
M. Wt: 172.33 g/mol
InChI Key: BVCOQYPDJSDLSJ-UWVGGRQHSA-N
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Description

(2S,4S)-4-Butyl-2-methylthiane is a chiral compound with a thiane ring structure, characterized by the presence of a butyl group at the 4-position and a methyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-4-Butyl-2-methylthiane typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method is the diastereoselective synthesis, which can be achieved through the use of chiral auxiliaries or chiral catalysts. For example, the use of a chiral auxiliary such as (S)-2-methylbutanol can help in achieving the desired stereochemistry during the formation of the thiane ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-4-Butyl-2-methylthiane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the thiane ring to a more saturated form.

    Substitution: The butyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated thiane derivatives.

    Substitution: Various substituted thiane derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (2S,4S)-4-Butyl-2-methylthiane is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for the development of enantiomerically pure compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions and the stereochemical requirements of biological systems.

Medicine

In medicine, this compound has potential applications in the development of chiral drugs. Its unique structure can be exploited to design drugs with specific stereochemical properties, which can lead to improved efficacy and reduced side effects.

Industry

In the industrial sector, this compound can be used in the production of chiral catalysts and ligands, which are essential for various asymmetric synthesis processes.

Comparison with Similar Compounds

Similar Compounds

  • (2S,4S)-4-Hydroxy-2-methylthiane
  • (2S,4S)-4-Butyl-2-hydroxythiane
  • (2S,4S)-4-Butyl-2-ethylthiane

Uniqueness

(2S,4S)-4-Butyl-2-methylthiane is unique due to its specific stereochemistry and the presence of both butyl and methyl groups. This combination of features makes it distinct from other similar compounds and provides it with unique chemical and biological properties.

Properties

76097-67-1

Molecular Formula

C10H20S

Molecular Weight

172.33 g/mol

IUPAC Name

(2S,4S)-4-butyl-2-methylthiane

InChI

InChI=1S/C10H20S/c1-3-4-5-10-6-7-11-9(2)8-10/h9-10H,3-8H2,1-2H3/t9-,10-/m0/s1

InChI Key

BVCOQYPDJSDLSJ-UWVGGRQHSA-N

Isomeric SMILES

CCCC[C@H]1CCS[C@H](C1)C

Canonical SMILES

CCCCC1CCSC(C1)C

Origin of Product

United States

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